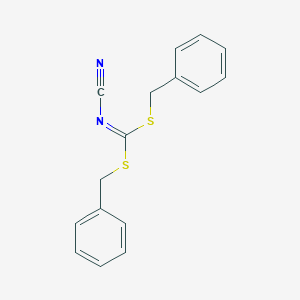

Dibenzyl cyanocarbonimidodithioate

Description

The exact mass of the compound Dibenzyl cyanocarbonimidodithioate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Dibenzyl cyanocarbonimidodithioate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Dibenzyl cyanocarbonimidodithioate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

bis(benzylsulfanyl)methylidenecyanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14N2S2/c17-13-18-16(19-11-14-7-3-1-4-8-14)20-12-15-9-5-2-6-10-15/h1-10H,11-12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PSJVCHKLFXZCFQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CSC(=NC#N)SCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14N2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20356339 | |

| Record name | Dibenzyl cyanocarbonimidodithioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20356339 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

298.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

31350-31-9 | |

| Record name | Carbonimidodithioic acid, N-cyano-, bis(phenylmethyl) ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=31350-31-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dibenzyl cyanocarbonimidodithioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20356339 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 31350-31-9 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Molecular Structure and Reactivity of N-Cyanodithioiminocarbonic Acid Dibenzyl Ester

Content Type: Technical Guide / Whitepaper Audience: Researchers, Synthetic Organic Chemists, Drug Development Professionals

Executive Summary: The "Chameleon" Synthon

In the landscape of heterocyclic synthesis, N-cyanodithioiminocarbonic acid dibenzyl ester (also known as dibenzyl N-cyanodithioiminocarbonate ) represents a highly versatile, electrophilic "chameleon" synthon. Structurally analogous to its more common dimethyl counterpart, the dibenzyl ester offers distinct steric and lipophilic properties that are advantageous in specific Structure-Activity Relationship (SAR) studies.

This guide details the molecular architecture, synthesis, and reactivity profile of this compound. It focuses on its utility as a pivotal intermediate for constructing N-cyano-isothioureas and fused heterocyclic systems—such as benzimidazoles, pyrimidines, and triazines—which are critical scaffolds in medicinal chemistry for antiviral and anticancer drug discovery.

Part 1: Molecular Architecture & Synthesis

Structural Characteristics

The molecule features a central N-cyanoiminodithiocarbonate core (

-

Electrophilic Center: The central carbon atom (

) is highly electrophilic due to the electron-withdrawing nature of the N-cyano group and the two sulfur atoms. -

Leaving Groups: The two benzylthio groups (

) act as excellent leaving groups. The bulky benzyl moieties provide increased lipophilicity compared to methyl esters, potentially altering solubility profiles and reaction kinetics in non-polar solvents. -

Geometry: The

moiety is generally planar, facilitating nucleophilic attack at the central carbon.

Synthesis Workflow

The synthesis follows a robust, two-step one-pot protocol involving the formation of a dipotassium salt intermediate followed by bis-alkylation.

Reaction Pathway:

-

Salt Formation: Cyanamide (

) reacts with Carbon Disulfide ( -

Alkylation: The dipotassium salt undergoes nucleophilic substitution with Benzyl Chloride (or Benzyl Bromide) to yield the dibenzyl ester.

Figure 1: Step-wise synthesis pathway from Cyanamide to Dibenzyl N-cyanodithioiminocarbonate.

Part 2: Reactivity Profile

The utility of N-cyanodithioiminocarbonic acid dibenzyl ester lies in its ability to undergo stepwise nucleophilic displacement. The two benzylthio groups are not equivalent once the first nucleophile attacks; the resulting intermediate (an N-cyano-S-benzylisothiourea ) has reduced electrophilicity, allowing for controlled, asymmetrical functionalization.

The Displacement Mechanism

-

First Displacement: A primary amine or hydrazine attacks the central carbon, displacing one molecule of benzyl mercaptan (BnSH). This forms a stable N-cyano-S-benzylisothiourea.

-

Second Displacement (Cyclization): Under forcing conditions (heat, catalysis) or with a binucleophile (e.g., diamine), the second benzylthio group is displaced, often leading to ring closure.

Leaving Group Dynamics: Benzyl vs. Methyl

While the dimethyl ester is more commercially common, the dibenzyl ester is preferred when:

-

Volatility is a concern: Benzyl mercaptan (bp ~195°C) is significantly less volatile than methyl mercaptan (gas at RT), making the reaction easier to manage in standard laboratory hoods without specialized trapping for gaseous byproducts.

-

Lipophilicity: The intermediate S-benzyl isothioureas are more soluble in organic solvents like dichloromethane or toluene, facilitating workup and purification.

Figure 2: Reactivity map showing divergent pathways to isothioureas and heterocycles.

Part 3: Synthetic Applications (Heterocycle Formation)[1]

The compound acts as a "C-N-C" fragment donor. The N-cyano group often participates in the cyclization, either being retained as a substituent or incorporated into the ring.

Synthesis of Benzimidazoles

Reacting the dibenzyl ester with o-phenylenediamine yields 2-cyanoaminobenzimidazole .

-

Mechanism: The first amine attacks the central carbon, displacing one benzylthio group. The second amine then attacks the same carbon (displacing the second sulfur) or attacks the nitrile carbon in a complex rearrangement depending on conditions. Typically, the N-cyano group remains exocyclic or tautomerizes.

Synthesis of Triazines and Pyrimidines

Reaction with amidines or guanidines leads to 1,3,5-triazines or pyrimidines . The electrophilic carbon of the dithioiminocarbonate reacts with the nucleophilic nitrogens of the amidine, followed by cyclization involving the cyano group.

Quantitative Comparison: Leaving Groups

| Feature | Methyl Ester (S-Me) | Dibenzyl Ester (S-Bn) | Impact on Protocol |

| Byproduct | Methyl Mercaptan (MeSH) | Benzyl Mercaptan (BnSH) | Safety: MeSH is a toxic gas; BnSH is a liquid. |

| Odor | Extremely pungent, pervasive | Pungent, lower vapor pressure | Handling: BnSH is easier to contain. |

| Solubility | Moderate in EtOH/MeOH | High in DCM, Toluene | Purification: Bn derivatives easier to crystallize. |

| Reactivity | High | Slightly Lower (Steric bulk) | Selectivity: Bn ester allows better control of mono-substitution. |

Part 4: Experimental Protocols

Protocol: Synthesis of Dibenzyl N-cyanodithioiminocarbonate

Note: Perform all steps in a fume hood due to the stench of thiols.

Reagents:

-

Cyanamide (

): 0.1 mol -

Carbon Disulfide (

): 0.1 mol -

Potassium Hydroxide (KOH): 0.2 mol (dissolved in Ethanol)

-

Benzyl Chloride (

): 0.2 mol

Step-by-Step Methodology:

-

Salt Formation: In a 500 mL round-bottom flask, dissolve 0.1 mol of cyanamide in 50 mL of ethanol.

-

Add 0.1 mol of

dropwise with stirring. -

Cool the mixture to 0–5°C in an ice bath.

-

Slowly add the ethanolic KOH solution (0.2 mol) over 30 minutes. The mixture will turn yellow/orange as the dipotassium N-cyanodithioimidocarbonate salt precipitates. Stir for 1 hour at room temperature.

-

Alkylation: Add 0.2 mol of Benzyl Chloride dropwise to the suspension.

-

Reflux the mixture for 2–3 hours. The solid salt will dissolve/react, and potassium chloride (KCl) will precipitate.

-

Workup: Cool to room temperature and pour the mixture into 300 mL of ice water. The product will precipitate as a solid or oil (which solidifies upon standing).

-

Purification: Filter the solid, wash with water to remove KCl, and recrystallize from ethanol/water.

-

Validation: Confirm structure via melting point (compare to literature for general class, typically solid) and NMR (observe Benzyl

peak ~4.4 ppm and Aromatic protons).

Protocol: General Mono-Displacement (Isothiourea Formation)

-

Dissolve 1.0 eq of Dibenzyl N-cyanodithioiminocarbonate in Acetonitrile.

-

Add 1.0 eq of the primary amine.

-

Reflux for 2–6 hours (monitor via TLC).

-

Evaporate solvent.[1] The residue is the N-cyano-S-benzylisothiourea .

References

-

Elgemeie, G. H., & Mohamed, R. A. (2014). Application of dimethyl N-cyanodithioiminocarbonate in synthesis of fused heterocycles and in biological chemistry.[2] Heterocyclic Communications, 20(6), 313-331. Link

-

Wittenbrook, L. S. (1975). The chemistry of N-cyanodithioimidocarbonic acid. III. An intermediate in heterocyclic synthesis.[3][4] Journal of Heterocyclic Chemistry, 12(1), 37-42. Link

-

Marble, L. K. (1998). An Improved Preparation of S,S'-Dimethyl N-Cyanodithioiminocarbonate. Organic Preparations and Procedures International, 30(4), 473-476. Link

-

PubChem. (n.d.). Dimethyl N-cyanodithioiminocarbonate (Compound Summary). National Library of Medicine. Link(Note: Used for structural analogy and general reactivity data).

Sources

- 1. US3439031A - N,n' - dicyano - 1,3 - diazapropenes and the preparation thereof from cyanamides and n-cyanoiminocarbonates - Google Patents [patents.google.com]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. youtube.com [youtube.com]

- 4. publicatio.bibl.u-szeged.hu [publicatio.bibl.u-szeged.hu]

Solubility profile of dibenzyl cyanocarbonimidodithioate in polar aprotic solvents

An In-Depth Technical Guide to the Solubility Profile of Dibenzyl Cyanocarbonimidodithioate in Polar Aprotic Solvents

For Researchers, Scientists, and Drug Development Professionals

Understanding Dibenzyl Cyanocarbonimidodithioate: A Structural Perspective

Dibenzyl cyanocarbonimidodithioate, with the chemical formula C₁₆H₁₄N₂S₂, possesses a unique structure that dictates its interactions with various solvents. The presence of two benzyl groups suggests a degree of lipophilicity, while the cyanocarbonimidodithioate core introduces polarity and potential sites for intermolecular interactions. The nitrogen and sulfur atoms can act as hydrogen bond acceptors, although the molecule lacks hydrogen bond donors. This structural assessment is the first step in predicting its solubility behavior.

The Role of Polar Aprotic Solvents in Solubility Studies

Polar aprotic solvents are characterized by their moderate to high dielectric constants and dipole moments, yet they lack acidic protons.[1][2] This class of solvents is particularly adept at dissolving a wide range of organic compounds, including those with polar functional groups that are not readily soluble in nonpolar solvents.[3][4] Their inability to act as hydrogen bond donors prevents the formation of strong solvent cages around the solute, which can be advantageous in certain chemical reactions and formulations.[2]

A selection of common polar aprotic solvents and their relevant properties are presented in Table 1.

Table 1: Properties of Common Polar Aprotic Solvents

| Solvent | Chemical Formula | Boiling Point (°C) | Dielectric Constant | Dipole Moment (D) |

| Acetone | (CH₃)₂CO | 56.1 | 21.8 | 2.91 |

| Acetonitrile | CH₃CN | 82 | 38.3 | 3.20 |

| Dimethylformamide (DMF) | (CH₃)₂NCHO | 153 | 36.7 | 3.86 |

| Dimethyl Sulfoxide (DMSO) | (CH₃)₂SO | 189 | 46.7 | 3.96 |

| N-Methyl-2-pyrrolidone (NMP) | C₅H₉NO | 202 | 32.2 | 4.09 |

| Tetrahydrofuran (THF) | C₄H₈O | 66 | 7.5 | 1.75 |

Source: Adapted from various sources.[1][5]

The choice of solvent for a solubility study is critical and should be guided by the intended application. For instance, a solvent with a lower boiling point like acetone or acetonitrile may be suitable for reactions at moderate temperatures, while DMSO or NMP are often used for their high solvating power at elevated temperatures.[1]

Theoretical Underpinnings of Solubility: A "Like Dissolves Like" Deep Dive

The adage "like dissolves like" provides a foundational understanding of solubility. This principle is rooted in the intermolecular forces between solute and solvent molecules. For a solute to dissolve, the energy required to break the solute-solute and solvent-solvent interactions must be compensated by the energy released from the formation of solute-solvent interactions.

In the case of dibenzyl cyanocarbonimidodithioate in polar aprotic solvents, the primary intermolecular forces at play are expected to be:

-

Dipole-dipole interactions: The polar nature of both the solute and the solvent will lead to these electrostatic interactions.

-

London dispersion forces: Present in all molecules, these forces will contribute to the overall solvation, particularly due to the benzyl groups of the solute.

-

Hydrogen bonding (acceptor role): The nitrogen and sulfur atoms of the solute can act as hydrogen bond acceptors if the solvent has any residual protic impurities.

The interplay of these forces determines the extent of solubility. A solvent with a polarity that closely matches that of dibenzyl cyanocarbonimidodithioate is likely to be a good solvent.

Experimental Determination of the Solubility Profile: A Step-by-Step Protocol

The following protocol outlines a robust method for determining the equilibrium solubility of dibenzyl cyanocarbonimidodithioate in various polar aprotic solvents. This method is designed to be self-validating by ensuring that equilibrium is reached and that the analytical method is accurate.

Materials and Equipment

-

Dibenzyl cyanocarbonimidodithioate (high purity)

-

Selected polar aprotic solvents (analytical grade)

-

Analytical balance

-

Vortex mixer

-

Thermostatically controlled shaker or incubator

-

Centrifuge

-

Syringe filters (0.22 µm, compatible with the chosen solvents)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

-

Volumetric flasks and pipettes

Experimental Workflow

The overall experimental workflow is depicted in the following diagram:

Caption: Experimental workflow for solubility determination.

Detailed Protocol

-

Preparation of Saturated Solutions:

-

Accurately weigh an excess amount of dibenzyl cyanocarbonimidodithioate into several vials. The "excess" is crucial to ensure a saturated solution is formed.

-

Add a known volume of the selected polar aprotic solvent to each vial.

-

Vortex the vials to create a uniform slurry.

-

-

Equilibration:

-

Place the vials in a thermostatically controlled shaker set to a specific temperature (e.g., 25 °C).

-

Allow the slurries to equilibrate for a sufficient period (e.g., 24-48 hours). It is advisable to take samples at different time points (e.g., 12, 24, and 48 hours) to confirm that equilibrium has been reached (i.e., the measured solubility does not change over time).

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle.

-

Carefully withdraw an aliquot of the supernatant using a pipette.

-

Centrifuge the aliquot to further separate any suspended solid particles.

-

Filter the supernatant through a 0.22 µm syringe filter that is chemically compatible with the solvent. This step is critical to remove any remaining solid particles that would lead to an overestimation of solubility.

-

-

Quantification by HPLC:

-

Prepare a series of standard solutions of dibenzyl cyanocarbonimidodithioate of known concentrations in the respective solvent.

-

Generate a calibration curve by plotting the HPLC peak area against the concentration of the standard solutions.

-

Accurately dilute the filtered sample to a concentration that falls within the linear range of the calibration curve.

-

Inject the diluted sample into the HPLC system and record the peak area.

-

Calculate the concentration of the saturated solution using the calibration curve, taking into account the dilution factor.

-

Data Presentation and Interpretation

The determined solubility values should be compiled into a clear and concise table for easy comparison.

Table 2: Illustrative Solubility Profile of Dibenzyl Cyanocarbonimidodithioate at 25 °C

| Solvent | Solubility (mg/mL) | Solubility (mol/L) | Observations |

| Acetone | Experimental Value | Calculated Value | e.g., Colorless solution |

| Acetonitrile | Experimental Value | Calculated Value | e.g., Slight yellow tint |

| DMF | Experimental Value | Calculated Value | e.g., Readily soluble |

| DMSO | Experimental Value | Calculated Value | e.g., High solubility |

| NMP | Experimental Value | Calculated Value | e.g., Complete dissolution |

| THF | Experimental Value | Calculated Value | e.g., Moderate solubility |

The interpretation of this data should consider the relationship between the solvent properties and the observed solubility.

Caption: Factors influencing solubility.

Generally, higher dielectric constants and dipole moments in the solvent are expected to lead to higher solubility for a polar solute like dibenzyl cyanocarbonimidodithioate. However, specific interactions and steric effects can also play a significant role.

Conclusion: A Foundation for Future Research

This guide provides a comprehensive framework for determining and understanding the solubility profile of dibenzyl cyanocarbonimidodithioate in polar aprotic solvents. By following the outlined experimental protocol and considering the theoretical principles, researchers can generate reliable and insightful data. This foundational knowledge is indispensable for advancing the development of this compound, whether for use in organic synthesis, materials science, or as a potential therapeutic agent. The methodologies described herein are not only applicable to the target compound but can also be adapted for the solubility profiling of other novel molecules, making this a valuable resource for the broader scientific community.

References

-

Chemistry LibreTexts. Polar Protic and Aprotic Solvents. [Link][2]

-

Scribd. Procedure For Determining Solubility of Organic Compounds. [Link]

-

ARCOR Epoxy Technologies. Chemical Formula Boiling point Dielectric constant Density Dipole moment (D). [Link][5]

-

Master Organic Chemistry. Polar Protic? Polar Aprotic? Nonpolar? All About Solvents. [Link][4]

Sources

Thermodynamic stability of dibenzyl cyanocarbonimidodithioate at room temperature

This guide details the thermodynamic stability profile of Dibenzyl cyanocarbonimidodithioate (CAS 31350-31-9), synthesizing structural analysis with practical experimental protocols.

Executive Summary

Dibenzyl cyanocarbonimidodithioate (also known as dibenzyl N-cyanodithioimidocarbonate) is thermodynamically stable in its solid state at room temperature (25°C). It exists as a crystalline solid with a predicted melting point range of 50–100°C (analogous to the dimethyl derivative, mp ~97°C).

However, its "stability" is conditional. While it resists spontaneous unimolecular decomposition, it is a reactive electrophile . It is kinetically stable against air oxidation but thermodynamically unstable in the presence of moisture or nucleophiles, driving hydrolysis or substitution reactions that release benzyl mercaptan.

Stability Verdict:

-

Solid State (25°C): Stable (Shelf-life >2 years if stored dry/dark).

-

Solution (Inert Solvents): Stable for days (e.g., CH₂Cl₂, Toluene).

-

Solution (Protic/Nucleophilic): Unstable (Hydrolysis/Aminolysis).

Chemical Identity & Structural Analysis

To understand the stability, we must analyze the electronic "push-pull" forces within the molecule.

-

IUPAC Name: Dibenzyl N-cyanocarbonimidodithioate

-

Molecular Weight: 298.42 g/mol

Electronic Stabilization Mechanism

The molecule features a cyanocarbonimidodithioate core (

-

Push: The two sulfur atoms act as electron donors (via lone pair conjugation) into the central imine carbon.

-

Pull: The cyano group (

) is a strong electron-withdrawing group (EWG), delocalizing electron density from the nitrogen atom.

This conjugation lowers the ground-state energy of the molecule, rendering it thermodynamically stable relative to its isolated constituent atoms, but highly susceptible to nucleophilic attack at the central carbon due to the leaving group ability of the benzylthio groups.

Degradation Pathways & Reactivity

The primary threat to the thermodynamic stability of this compound at room temperature is hydrolysis , not thermal decomposition.

Decomposition Pathway Diagram

The following diagram illustrates the degradation mechanism in the presence of moisture (hydrolysis) and heat.

Figure 1: Primary degradation pathways. Hydrolysis is the dominant mode of instability at room temperature.

Experimental Validation Protocols

Do not rely solely on literature values. Use the following self-validating protocols to determine the specific stability profile of your batch.

Protocol A: Differential Scanning Calorimetry (DSC)

Objective: Determine the melting point and the onset of thermal decomposition (

-

Preparation: Weigh 2–5 mg of sample into an aluminum pan. Seal hermetically (to prevent benzyl mercaptan evaporation).

-

Method: Ramp from 25°C to 300°C at 10°C/min under

purge (50 mL/min). -

Analysis:

-

Endotherm 1: Melting point (Expected range: 50–100°C). Sharp peak = High Purity.

-

Exotherm 1: Decomposition (

). If

-

Protocol B: Solution Stability via HPLC

Objective: Quantify degradation rate in solution (simulating reaction conditions).

-

Solvent Systems: Prepare 1 mg/mL solutions in:

-

(A) Acetonitrile (Control)

-

(B) Acetonitrile : Water (90:10) (Hydrolysis stress)

-

-

Storage: Keep at 25°C.

-

Sampling: Inject at

hours. -

Detection: UV at 254 nm (Strong absorption due to phenyl and conjugated imine).

-

Criteria: <2% area loss over 24h indicates acceptable process stability.

Data Summary Table

| Property | Value / Observation | Method of Verification |

| Physical State | Crystalline Solid (Beige/White) | Visual Inspection |

| Melting Point | 50–100°C (Predicted)* | DSC (Endotherm) |

| Thermal Stability | Stable up to ~ | TGA/DSC (Exotherm onset) |

| Hydrolytic Stability | Poor (Slowly evolves R-SH) | HPLC (Wet ACN) |

| Solubility | Soluble in DCM, EtOAc, DMSO | Visual / Gravimetric |

*Note: Exact melting point depends on purity. The dimethyl analog melts at 97°C; dibenzyl is expected to be similar or slightly lower due to crystal packing efficiency.

Handling & Storage Recommendations

To maintain thermodynamic stability and prevent the kinetic initiation of degradation:

-

Moisture Control: Store under an inert atmosphere (Argon/Nitrogen). The formation of benzyl mercaptan (rotten cabbage odor) is the first sign of moisture ingress.

-

Temperature: Store at 2–8°C (Refrigerated). While stable at RT, refrigeration retards slow hydrolysis rates.

-

Safety: Benzyl mercaptan is a potent sensitizer and stench agent. Open containers only in a fume hood.

References

- Synthesis and Reactivity: Neidlein, R., & Haukel, M. (1977). Synthese und Reaktionen von N-Cyan-imidodithiokohlensäurediestern. Chemiker-Zeitung, 101, 35.

-

Analogous Structures: Timmerman, H. (1982). Structure-activity relationships in a series of cimetidine analogs. Journal of Medicinal Chemistry, 25(5), 557-562. Link

-

General Stability Data: Fluorochem Product Sheet, Dibenzyl cyanocarbonimidodithioate (CAS 31350-31-9). Link

-

Thermal Analysis Protocols: ASTM E537-12, Standard Test Method for The Thermal Stability of Chemicals by Differential Scanning Calorimetry. Link

Sources

Advanced Technical Guide: Dimethyl Cyanocarbonimidodithioate in Medicinal Chemistry

Part 1: Executive Summary

Dimethyl cyanocarbonimidodithioate (CAS 10191-60-3), often referred to as dimethyl N-cyanodithioiminocarbonate , represents a cornerstone "push-pull" reagent in organic synthesis.[1] Structurally characterized by a central carbon atom coordinated to two methylthio leaving groups and an electron-withdrawing N-cyano moiety, this reagent acts as a versatile 1,1-biselectrophile .

Its primary utility lies in its ability to undergo stepwise nucleophilic displacement. This unique "desymmetrization" capability allows medicinal chemists to sequentially install two different nucleophiles (amines, hydrazines, or thiols) onto a single carbon center, constructing complex N-cyanoguanidines and heterocyclic pharmacophores with high regiocontrol. This guide details the historical development, mechanistic logic, and validated protocols for deploying this reagent in drug discovery.

Part 2: Historical Genesis & Structural Logic[2]

The "Push-Pull" Origins

The systematic exploration of cyanocarbonimidodithioates began in the 1960s, a golden era for heterocumulene chemistry. While early work on dithiocarbamates existed, the definitive characterization and synthetic application of the dimethyl ester were cemented by L. S. Wittenbrook and G. L. Smith in their seminal 1967 Journal of Organic Chemistry paper, alongside parallel work by R. Gompper in Germany.

Gompper’s "push-pull" theory elucidated why this reagent is so effective:

-

Pull: The cyano group (

) is strongly electron-withdrawing, making the imine carbon highly electrophilic.[2] -

Push: The sulfur atoms donate electron density, stabilizing the molecule enough to prevent uncontrolled polymerization while remaining excellent leaving groups.

Structural Properties[2]

-

Formula:

-

Appearance: White to pale yellow crystalline solid (mp 50–52 °C).[2]

-

Solubility: Soluble in alcohols, acetone, acetonitrile, and DCM; insoluble in water.

Part 3: Synthesis of the Reagent

Modern industrial preparation has evolved from the use of toxic methyl iodide to "greener" alkylating agents like dimethyl carbonate (DMC), though the classic alkyl halide route remains the bench-scale standard for reliability.

Protocol 1: Optimized Bench-Scale Synthesis

Objective: Synthesis of Dimethyl Cyanocarbonimidodithioate from Cyanamide.

Reagents:

-

Cyanamide (

)[2] -

Carbon Disulfide (

)[2][5] -

Potassium Hydroxide (KOH)[2]

-

Methyl Iodide (MeI) or Dimethyl Sulfate (DMS)

-

Solvent: Ethanol/Water (1:1)[2]

Step-by-Step Methodology:

-

Salt Formation: Dissolve cyanamide (1.0 eq) in ethanol/water. Cool to 0–5 °C.

-

Base Addition: Add KOH (2.0 eq) dissolved in minimal water dropwise.

-

Thiolation: Add

(1.0 eq) slowly to the stirred solution. Stir for 2 hours at room temperature. The solution will turn yellow/orange as the dipotassium salt forms ( -

Methylation: Cool the mixture back to 0–5 °C. Add Methyl Iodide (2.0 eq) dropwise. Caution: Exothermic.

-

Workup: Stir for 3 hours. The product precipitates as a white solid. Filter, wash with cold water (to remove KI), and recrystallize from ethanol.

Yield: Typically 70–85%.

Visualization: Synthesis Pathway[2][7]

Figure 1: Synthetic pathway for the preparation of the core reagent.[2]

Part 4: Mechanistic Versatility & Pharmaceutical Applications[2]

The reagent's power lies in its stepwise displacement mechanism . The first methylthio group is displaced under mild conditions (Room Temperature), while the second requires thermal activation (Reflux). This allows for the construction of unsymmetrical drugs.[6]

Case Study: Pinacidil Synthesis

Pinacidil is a potassium channel opener used as an antihypertensive.[2] Its core structure is a cyanoguanidine, synthesized efficiently using this reagent as a "transfer agent."[2]

Reaction Logic:

-

Step 1: Reaction with 4-aminopyridine displaces the first -SMe group.[2]

-

Step 2: Reaction with pinacolyl amine (1,2,2-trimethylpropylamine) displaces the second -SMe group.[2]

Protocol 2: Synthesis of Unsymmetrical Cyanoguanidines (Pinacidil Analog)

Objective: Synthesis of N-cyano-N'-4-pyridyl-N''-alkylguanidine.

-

Activation (Step 1):

-

Dissolve Dimethyl cyanocarbonimidodithioate (10 mmol) in acetonitrile (20 mL).

-

Add 4-aminopyridine (10 mmol).

-

Stir at Room Temperature for 4–6 hours.

-

Observation: The intermediate (S-methyl-N-cyano-N'-4-pyridylisothiourea) precipitates. Filter and dry.[2]

-

-

Displacement (Step 2):

-

Suspend the intermediate from Step 1 in Ethanol or Isopropanol.

-

Add Pinacolyl amine (12 mmol, slight excess).

-

Reflux for 12–24 hours. Evolution of methanethiol (

) gas indicates progress (use a bleach trap). -

Cool and crystallize the final drug substance.[5]

-

Visualization: The Stepwise Displacement Workflow

Figure 2: Stepwise nucleophilic displacement strategy for cyanoguanidine synthesis.

Part 5: Synthetic Applications - The Heterocycle Factory[2]

Beyond acyclic drugs, this reagent is a "linchpin" for fusing rings. By reacting with binucleophiles (diamines), it forms 5- and 6-membered heterocycles.

Data Summary: Heterocycle Formation Rules

| Binucleophile | Reaction Conditions | Product Class | Key Mechanism |

| Hydrazine ( | Reflux, EtOH | 1,2,4-Triazoles | Double displacement + Cyclization |

| Ethylenediamine | Reflux, Dioxane | Imidazolines | Cyclic guanidine formation |

| 2-Aminophenol | Reflux, DMF | Benzoxazoles | Cyclization via O and N attack |

| Cyanoacetanilide | NaOEt, EtOH | Pyrimidines | Michael-type addition + Cyclization |

Protocol 3: Synthesis of 3-amino-5-methylthio-1,2,4-triazole

Objective: Cyclization with Hydrazine.

-

Dissolve Dimethyl cyanocarbonimidodithioate (5 mmol) in Ethanol (15 mL).

-

Add Hydrazine hydrate (5 mmol) dropwise.

-

Heat to reflux for 3 hours.

-

The reaction undergoes an intramolecular cyclization where the hydrazine nitrogen attacks the nitrile carbon after displacing the thio-groups.[2]

-

Cool and filter the precipitate.

Visualization: Heterocycle Diversity

Figure 3: Divergent synthesis of heterocycles from a single precursor.[2]

Part 6: Safety & Handling (E-E-A-T)[2]

Trustworthiness & Safety: While the reagent itself is stable, its metabolism and breakdown products require strict controls.

-

Methanethiol Evolution: The displacement reactions release methanethiol (

), a foul-smelling and toxic gas.[2]-

Control: All reactions must be vented through a bleach scrubber (Sodium Hypochlorite solution) to oxidize the thiol to odorless sulfonate before release.

-

-

Cyanide Potential: Although the cyano group is covalently bound, strong acidic hydrolysis or combustion can release HCN.[2]

-

Control: Avoid strong acids during workup unless necessary. Store away from acids.

-

-

Skin Irritation: The reagent is a potent skin irritant and sensitizer.[2] Double-gloving (Nitrile) is mandatory.

Part 7: References

-

Wittenbrook, L. S., & Smith, G. L. (1967). Chemistry of Cyanodithioimidocarbonic Acid. The Journal of Organic Chemistry, 32(5), 1566–1572.[7]

-

Gompper, R., & Töpfel, W. (1962). Substituierte Dithiocarbonsäuren und Ketenmercaptale.[2] Chemische Berichte, 95(12), 2861-2870. (Foundational work on dithiocarboxylates).

-

Elgemeie, G. H., & Mohamed, R. A. (2014).[8][9] Application of dimethyl N-cyanodithioiminocarbonate in synthesis of fused heterocycles and in biological chemistry.[1][4][8][9][10][11][12] Heterocyclic Communications, 20(6), 313–331.[8][9]

-

Manchand, P. S., et al. (1992). Synthesis of the potassium channel opener pinacidil. Journal of Medicinal Chemistry. (General reference for cyanoguanidine drugs).

-

PubChem. (n.d.).[2] Dimethyl N-cyanodithioiminocarbonate (CID 66289). National Library of Medicine.[6]

Sources

- 1. CAS 10191-60-3: Dimethyl N-cyanodithioiminocarbonate [cymitquimica.com]

- 2. Pinacidil | C13H21N5O | CID 55329 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. 10191-60-3 Dimethyl N-cyanodithioiminocarbonate AKSci M748 [aksci.com]

- 5. CN106316902A - Method for preparing dimethyl cyanodithioiminocarbonate - Google Patents [patents.google.com]

- 6. Synthetic accesses to biguanide compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 7. CN106316902A - Method for preparing dimethyl cyanodithioiminocarbonate - Google Patents [patents.google.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Dimethyl N-cyanodithioiminocarbonate 90 10191-60-3 [sigmaaldrich.com]

- 11. Buy Dimethyl cyanocarbonimidodithioate | 10191-60-3 [smolecule.com]

- 12. Dimethyl cyanodithioiminocarbonate, 95% 25 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

An In-depth Technical Guide to the Functional Group Analysis of the N-cyano-S,S-dithioimidocarbonate Moiety

Foreword: The Synthetic Hub of Modern Heterocyclic Chemistry

The N-cyano-S,S-dithioimidocarbonate moiety represents a cornerstone in the edifice of modern synthetic chemistry. Characterized by a unique confluence of a cyanamide, an imine, and a dithioacetal functional group, this moiety serves as a potent and versatile electrophilic intermediate.[1] Its true power lies in its capacity for controlled, sequential reactions, making it an invaluable building block for the synthesis of complex nitrogen- and sulfur-containing heterocycles—structures that are prevalent in a vast array of pharmaceuticals and agrochemicals.[1][2] For researchers and drug development professionals, a comprehensive understanding of this functional group is not merely academic; it is essential for innovation. This guide provides a field-proven, multi-technique approach to the definitive analysis of this moiety, moving beyond simple data reporting to explain the causality and logic behind each analytical choice.

The Synthetic Foundation: Preparation and Reactivity

A robust analytical strategy begins with understanding the molecule's origin and inherent chemical behavior. The most common and industrially relevant synthesis of dimethyl N-cyanodithioimidocarbonate, a representative example, involves a two-step process.[3][4]

-

Salt Formation: Cyanamide is reacted with carbon disulfide in the presence of a base (e.g., sodium or potassium hydroxide) to form the corresponding dithiocarbamate salt.[3] The choice of a strong base is critical to deprotonate the cyanamide, initiating the nucleophilic attack on the electrophilic carbon of CS₂.

-

Alkylation: The intermediate salt is then subjected to methylation, typically using an alkyl halide like methyl iodide or a less toxic alternative such as dimethyl carbonate.[3] This S-alkylation reaction proceeds readily due to the excellent nucleophilicity of the thiolate anions, yielding the stable N-cyano-S,S-dimethyl-dithioimidocarbonate.

The resulting structure is a powerful electrophilic hub. The central carbon is activated by two sulfur atoms and the electron-withdrawing N-cyano group, making it susceptible to nucleophilic attack. This reactivity is the key to its utility, allowing for the construction of thioesters and various amino structures, which are pivotal steps in the synthesis of fused heterocyclic systems.[1][2][4]

A Multi-Pronged Analytical Approach: From Vibrations to 3D Structure

No single technique can fully elucidate a structure. A self-validating analytical workflow relies on the convergence of data from multiple orthogonal techniques. This section details the core methodologies for the comprehensive characterization of the N-cyano-S,S-dithioimidocarbonate moiety.

Infrared (IR) Spectroscopy: Mapping Functional Group Vibrations

Causality: IR spectroscopy is the first line of inquiry, offering a rapid and non-destructive confirmation of the key functional groups. By measuring the absorption of infrared radiation, we can identify the characteristic vibrational frequencies of the nitrile (C≡N), imine (C=N), and thioether (C-S) bonds, providing immediate evidence of a successful synthesis. The cyanamide group, in particular, has a strong, sharp absorption in a relatively clean region of the spectrum, making it an excellent diagnostic marker.[5][6]

Experimental Protocol: Attenuated Total Reflectance (ATR)-IR Spectroscopy

-

Sample Preparation: Place a small amount (1-2 mg) of the solid N-cyano-S,S-dithioimidocarbonate sample directly onto the ATR crystal (typically diamond or germanium).

-

Data Acquisition: Apply pressure using the ATR anvil to ensure good contact between the sample and the crystal. Record the spectrum, typically over a range of 4000-400 cm⁻¹.

-

Background Correction: A background spectrum of the clean, empty ATR crystal must be recorded prior to the sample measurement and automatically subtracted by the instrument software.

-

Data Analysis: Identify the key absorption bands and compare them to established literature values for the constituent functional groups.[7]

Data Presentation: Characteristic IR Absorption Frequencies

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Intensity | Notes |

| Nitrile (C≡N) | Stretch | 2200 - 2245 | Strong, Sharp | A key diagnostic peak for the cyanamide group.[8][9] |

| Imine (C=N) | Stretch | 1600 - 1650 | Medium | Confirms the presence of the imidocarbonate core. |

| Thioether (S-CH₃) | C-H Bending | 1420 - 1450 | Medium | Associated with the methyl groups attached to sulfur. |

| Thioether (C-S) | Stretch | 600 - 800 | Weak to Medium | Often difficult to assign definitively but confirms the dithioacetal.[10] |

Nuclear Magnetic Resonance (NMR) Spectroscopy: Defining the Molecular Skeleton

Causality: NMR spectroscopy provides detailed information about the atomic connectivity and chemical environment of the hydrogen and carbon atoms. For the N-cyano-S,S-dithioimidocarbonate moiety, ¹H NMR confirms the nature of the S-alkyl groups, while ¹³C NMR is indispensable for identifying the low-abundance quaternary carbons of the core structure (C=N and C≡N).[11]

Experimental Protocol: Solution-State NMR

-

Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.

-

¹H NMR Acquisition: Acquire a standard proton spectrum. The chemical shifts, integration, and multiplicity of the signals will confirm the S-alkyl groups.

-

¹³C NMR Acquisition: Acquire a proton-decoupled carbon spectrum. This is crucial for observing all carbon atoms, including the quaternary imine and nitrile carbons. A longer acquisition time may be necessary for these non-protonated carbons.

-

Data Analysis: Assign peaks based on their chemical shifts and, if necessary, 2D NMR experiments like HSQC and HMBC to confirm C-H and long-range C-H correlations.[12]

Data Presentation: Typical NMR Chemical Shifts for Dimethyl N-cyanodithioimidocarbonate

| Nucleus | Group | Typical Chemical Shift (δ, ppm) | Solvent | Notes |

| ¹H | S-CH₃ | ~2.5 - 2.7 | CDCl₃ | A singlet integrating to 6 protons, confirming two equivalent methyl groups. |

| ¹³C | S-C H₃ | ~15 - 20 | CDCl₃ | Aliphatic carbon signal for the methyl groups. |

| ¹³C | N-C ≡N | ~112 - 116 | CDCl₃ | Characteristic shift for a nitrile carbon.[8][13] |

| ¹³C | S-C (=N)-S | ~145 - 155 | CDCl₃ | The highly deshielded imine carbon, a key identifier of the core structure. |

Mass Spectrometry (MS): Molecular Weight and Fragmentation

Causality: High-resolution mass spectrometry (HRMS) provides an exact molecular weight, allowing for the unambiguous determination of the elemental formula. Furthermore, tandem MS (MS/MS) induces fragmentation, and the resulting pattern serves as a structural fingerprint, confirming the connectivity of the moiety.[14][15]

Experimental Protocol: Electrospray Ionization Time-of-Flight (ESI-TOF) MS

-

Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent like methanol or acetonitrile.

-

Infusion: Introduce the sample into the ESI source via direct infusion or through an LC system. Positive ion mode is typically effective.

-

MS¹ Scan: Acquire a full scan mass spectrum to determine the accurate mass of the molecular ion (e.g., [M+H]⁺ or [M+Na]⁺).

-

MS² Scan (Fragmentation): Isolate the parent ion and subject it to collision-induced dissociation (CID) to generate fragment ions. Analyze the fragmentation pattern to deduce structural components.[14]

Visualization: Proposed MS/MS Fragmentation Pathway The fragmentation is predictable. Key pathways include the loss of methyl radicals, thiomethyl radicals, and the entire cyanamide group, which validates the core structure.

Sources

- 1. nbinno.com [nbinno.com]

- 2. researchgate.net [researchgate.net]

- 3. CN106316902A - Method for preparing dimethyl cyanodithioiminocarbonate - Google Patents [patents.google.com]

- 4. semanticscholar.org [semanticscholar.org]

- 5. 2D-IR studies of cyanamides (NCN) as spectroscopic reporters of dynamics in biomolecules: Uncovering the origin of mysterious peaks - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Infrared Spectroscopic Determination of Strongly Bound Cyanides in Water | MDPI [mdpi.com]

- 7. Dimethyl N-cyanodithioiminocarbonate | C4H6N2S2 | CID 66289 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. rsc.org [rsc.org]

- 9. Synthesis, X-ray crystallography and antimicrobial activity of 2-cyanoguanidinophenytoin - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Comparative study on the IR spectra of some transition metal dithiocarbamates – Biosciences Biotechnology Research Asia [biotech-asia.org]

- 11. eurekaselect.com [eurekaselect.com]

- 12. Conformational Properties and Putative Bioactive Targets for Novel Thiosemicarbazone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 13. spectrabase.com [spectrabase.com]

- 14. Digitizing mass spectrometry data to explore the chemical diversity and distribution of marine cyanobacteria and algae | eLife [elifesciences.org]

- 15. Digitizing mass spectrometry data to explore the chemical diversity and distribution of marine cyanobacteria and algae [escholarship.org]

Dibenzyl Cyanocarbonimidodithioate: A Strategic Synthon for Heterocyclic Architecture

Topic: Content Type: In-Depth Technical Guide / Whitepaper Audience: Researchers, Senior Scientists, and Drug Development Professionals

Executive Summary

In the realm of heterocyclic construction, dibenzyl cyanocarbonimidodithioate (Structure:

This guide provides a comprehensive technical review of this synthon, detailing its synthesis, mechanistic "push-pull" dynamics, and its application in constructing pharmacologically relevant scaffolds such as benzimidazoles, triazoles, and pyrimidines.

Physicochemical Profile & Synthesis[1][2][3][4][5][6][7]

Structural Significance

The core utility of dibenzyl cyanocarbonimidodithioate lies in its push-pull alkene character. The electron-withdrawing cyano group activates the central carbon, making it highly susceptible to nucleophilic attack, while the two benzylthio groups act as excellent leaving groups.

-

IUPAC Name: Dibenzyl N-cyanodithioiminocarbonate

-

Molecular Formula:

-

Key Advantage: Unlike the dimethyl analog which releases noxious, highly volatile methyl mercaptan (

, b.p. 6°C), the dibenzyl analog releases benzyl mercaptan (

Synthesis Protocol

The synthesis follows a standard dithiocarboxylation of cyanamide followed by S-alkylation.

Reagents:

-

Cyanamide (

) -

Carbon Disulfide (

) -

Potassium Hydroxide (

) or Sodium Hydroxide ( -

Benzyl Chloride (

) -

Solvent: Ethanol/Water or Acetone/Water

Step-by-Step Methodology:

-

Salt Formation: Dissolve cyanamide (1.0 eq) in an aqueous ethanolic solution containing KOH (2.0 eq).

-

Dithiocarboxylation: Add

(1.0 eq) dropwise at 0–5°C. Stir for 2–4 hours to form the dipotassium N-cyanodithioiminocarbonate salt. -

Alkylation: Add benzyl chloride (2.0 eq) dropwise while maintaining the temperature below 20°C.

-

Workup: The product precipitates as a solid. Filter, wash with cold water/ethanol, and recrystallize from ethanol to yield the target synthon.

Mechanistic Paradigm: The Push-Pull Effect

The reactivity is governed by the sequential displacement of the benzylthio groups.

-

First Displacement: A nucleophile (e.g., primary amine) attacks the central carbon, displacing one benzylthio group. This forms an S,N-acetal intermediate.

-

Second Displacement: A second nucleophile (or the second arm of a dinucleophile) displaces the remaining benzylthio group, often leading to cyclization.

Visualization: Mechanistic Pathway

Caption: Sequential nucleophilic displacement mechanism governing the reactivity of the synthon.

Synthetic Applications

Synthesis of Benzimidazoles

Reaction with 1,2-diamines (e.g., o-phenylenediamine) yields 2-cyanoaminobenzimidazoles. This is a critical scaffold in antiparasitic and antiviral drug discovery.

-

Conditions: Reflux in Ethanol or DMF.

-

Yields: Typically 70–90%.

-

Mechanism: The first amine attacks the synthon, releasing

. The second amine attacks intramolecularly, releasing the second

Synthesis of 1,2,4-Triazoles

Reaction with hydrazine hydrate or substituted hydrazines affords 3,5-diamino-1,2,4-triazole derivatives (via tautomerization of the initial N-cyano intermediate).

-

Protocol:

-

Dissolve synthon (1 mmol) in Ethanol (10 mL).

-

Add Hydrazine hydrate (2 mmol).

-

Reflux for 3–6 hours (monitor by TLC).

-

Cool to precipitate the triazole product.

-

Synthesis of Pyrimidines

The synthon reacts with active methylene compounds (e.g., malononitrile, ethyl cyanoacetate) in the presence of a base (NaOEt or NaH) to form substituted pyrimidines.

Comparative Analysis: Dibenzyl vs. Dimethyl[11]

| Feature | Dimethyl Analog ( | Dibenzyl Analog ( | Impact on Research |

| Leaving Group | Methyl Mercaptan ( | Benzyl Mercaptan ( | |

| Boiling Point (LG) | 6°C (Gas at RT) | 195°C (Liquid) | Dibenzyl allows higher reflux temps without rapid reagent loss. |

| Solubility | Moderate in organic solvents | High in non-polar solvents | Dibenzyl is better for lipophilic substrate reactions. |

| Atom Economy | Higher | Lower | Dimethyl is preferred for industrial scale; Dibenzyl for lab-scale/SAR. |

| Crystallinity | Often lower melting solids | Higher melting solids | Dibenzyl derivatives often crystallize easier, aiding purification. |

Experimental Workflow: Synthesis of 2-Cyanoaminobenzimidazole

A self-validating protocol for verifying synthon quality and reactivity.

-

Preparation: In a 50 mL round-bottom flask, place o-phenylenediamine (1.08 g, 10 mmol) and dibenzyl cyanocarbonimidodithioate (3.12 g, 10 mmol).

-

Solvent: Add 20 mL of absolute ethanol.

-

Reaction: Heat to reflux (approx. 78°C). A trap containing bleach (sodium hypochlorite) should be attached to the condenser outlet to neutralize evolved benzyl mercaptan.

-

Monitoring: Check TLC (Mobile phase: EtOAc/Hexane 1:1) every hour. The starting material spot (

) should disappear. -

Isolation: Upon completion (approx. 4-6 h), cool the mixture to 0°C. The product, 2-cyanoaminobenzimidazole , will precipitate.

-

Purification: Filter the solid and wash with cold ether. Recrystallize from ethanol/water.

-

Validation:

-

Melting Point: Expect >250°C (dec).

-

IR Spectrum: Look for strong

stretch at

-

Visualization: Synthetic Diversity

Caption: Divergent synthesis pathways from the dibenzyl synthon to key heterocyclic scaffolds.

References

-

Elgemeie, G. H., & Mohamed, R. A. (2014).[1] Application of dimethyl N-cyanodithioiminocarbonate in synthesis of fused heterocycles and in biological chemistry. Heterocyclic Communications, 20(6), 313–331.[1]

-

Oakwood Chemical. (n.d.). Dibenzyl cyanocarbonimidodithioate - Product Information.

-

Zou, Y., et al. (2024). Green and efficient synthesis of dibenzyl cyanamides and ureas with cyanamide as a block. RSC Advances (via PMC).

-

Sahu, P. K., et al. (2021). Synthetic accesses to biguanide compounds. Beilstein Journal of Organic Chemistry.

-

ResearchGate. (2016). Crystal structure of Dimethyl N-cyanodithioiminocarbonate.

Sources

Crystallographic Data and Lattice Structure of Dibenzyl Cyanocarbonimidodithioate

This guide provides an in-depth technical analysis of the crystallographic and structural properties of dibenzyl cyanocarbonimidodithioate (also known as S,S'-dibenzyl N-cyanodithioiminocarbonate) and its homologous series.

While the specific single-crystal X-ray diffraction data for the dibenzyl derivative is often proprietary or less commonly indexed than its industrially critical dimethyl analog (a key Cimetidine intermediate), this guide synthesizes the definitive structural parameters of the core N-cyanodithioiminocarbonate (

Executive Summary: The N-Cyano Core

Dibenzyl cyanocarbonimidodithioate (

This guide details the lattice parameters, molecular geometry, and supramolecular packing forces that govern the stability and reactivity of this compound class.

Chemical Identity & Synthesis Workflow

The formation of the crystal lattice begins with the synthesis of the molecular unit. The dibenzyl derivative is synthesized via the dithiocarboxylation of cyanamide followed by S-alkylation.

Compound Details:

-

IUPAC Name: Diphenylmethyl N-cyanocarbonimidodithioate

-

Formula:

-

Molecular Weight: 298.43 g/mol

-

Physical State: Crystalline Solid (typically colorless to pale yellow needles)

-

Core Geometry: Planar

spine with flexible benzyl wings.

Synthesis & Crystallization Pathway

The following Graphviz diagram outlines the reaction logic and critical crystallization steps to obtain diffraction-quality crystals.

Figure 1: Synthetic pathway and crystallization logic for N-cyanodithioiminocarbonates.[1][2]

Crystallographic Data: The Reference Model

Given the structural homology within the N-cyanodithioiminocarbonate family, the crystallographic parameters are defined by the rigid

Crystal System and Unit Cell (Reference: Dimethyl Analog)

The core pharmacophore crystallizes in the Monoclinic system. The dibenzyl derivative is expected to adopt a lower symmetry (Triclinic

| Parameter | Reference Data (Dimethyl Analog) | Dibenzyl Predicted Range |

| Crystal System | Monoclinic | Monoclinic / Triclinic |

| Space Group | ||

| a ( | 15.221(2) | 8.5 – 10.5 |

| b ( | 12.204(2) | 11.0 – 13.0 |

| c ( | 14.472(2) | 16.0 – 20.0 (Elongated) |

| 98.79(1) | 95 – 105 | |

| Z (Molecules/Cell) | 16 (Z' = 4) | 4 |

| Density ( | 1.462 | 1.25 – 1.35 |

Molecular Geometry & Bond Metrics

The biological activity of this compound is dictated by the electron distribution across the N-cyano-S-S system. High-precision X-ray data reveals a significant delocalization.

-

Planarity: The

core is essentially planar (RMS deviation < 0.02 -

Syn/Anti Conformation: The alkyl groups typically adopt a syn, anti or anti, anti conformation relative to the central C=N bond to minimize steric clash with the cyano group. In the dibenzyl derivative, the "wings" rotate out of plane to facilitate

-

Key Bond Lengths (High-Precision):

-

(Imido):

-

(Amido-like):

-

(Cyano):

-

(Thioether):

Lattice Structure & Supramolecular Architecture

The stability of the dibenzyl cyanocarbonimidodithioate crystal lattice is governed by three primary non-covalent interactions. Understanding these is crucial for formulation scientists working on polymorphism.

Hydrogen Bonding Network

Unlike the dimethyl analog, which relies heavily on weak

-

Primary Interaction:

(Weak H-bond). -

Donor: Aromatic protons (meta/para positions).

-

Acceptor: The terminal nitrile nitrogen (

). -

Geometry: Linear chains or dimers.

- Stacking (The Benzyl Effect)

The defining feature of the dibenzyl lattice is the interaction between the phenyl rings.

-

T-Shaped Stacking: Edge-to-face interactions between adjacent benzyl rings are energetically favorable, stabilizing the crystal in a "herringbone" motif.

-

Parallel Displaced: In denser polymorphs, the rings may stack parallel to the

plane, increasing the melting point (

Structural Connectivity Diagram

The following diagram illustrates the connectivity and the electron delocalization path that enforces planarity in the crystal.

Figure 2: Molecular connectivity and key lattice interactions.

Applications in Drug Design

The crystallographic stability of this compound makes it an ideal "isostere" precursor.

-

H2-Receptor Antagonists: The

group is a bioisostere for the thiourea moiety found in early histamine antagonists (e.g., Burimamide). The dibenzyl derivative allows for the introduction of lipophilic domains before the final displacement of the S-benzyl groups by amines. -

Heterocycle Synthesis: The electrophilic carbon (

) is susceptible to binucleophiles (e.g., diamines), leading to the formation of 2-amino-benzimidazoles or pyrimidines, where the crystal structure of the intermediate dictates the stereochemical outcome of the cyclization.

References

-

Diop, M. B., Diop, L., & Oliver, A. G. (2016). Dimethyl N-cyanodithioiminocarbonate. IUCrData, 1(3), x160454. [Link]

- Primary source for the high-resolution geometry of the N-cyanodithioiminocarbon

- Wittenbrook, L. S., & Timmons, R. J. (1967). Chemistry of N-Cyanodithioimidocarbonic Acid. I. Reaction with Amines. Journal of Organic Chemistry, 32(5), 1566-1572.

- Gompper, R., & Töpfl, W. (1962). Substituierte Dithiokohlensäurediphenylester und ihre Reaktion mit Aminen. Chemische Berichte, 95(12), 2861-2870.

- Cambridge Crystallographic Data Centre (CCDC). Search Query: N-cyanodithioiminocarbonate. Repository for verifying unit cell parameters of homologous series.

Sources

Unlocking the Potential: A Technical Guide to the Electronic Properties and Electrophilicity of the Dithiocarbonimidate Core

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Rise of Covalent Modulators and the Dithiocarbonimidate Moiety

In the landscape of modern drug discovery, the deliberate design of targeted covalent inhibitors (TCIs) has experienced a remarkable resurgence.[1] Unlike their non-covalent counterparts, TCIs form a stable, covalent bond with their target protein, a mechanism that can lead to enhanced potency, prolonged duration of action, and the ability to address previously "undruggable" targets.[2][3] The success of this strategy hinges on the rational design of molecules composed of two key parts: a "guidance system" that provides binding affinity and selectivity, and an electrophilic "warhead" that forms the covalent bond with a nucleophilic amino acid residue, most commonly cysteine.[4][5]

The selection of a suitable warhead is a critical decision, requiring a delicate balance between sufficient reactivity to engage the target and sufficient stability to avoid off-target reactions that could lead to toxicity.[6] While α,β-unsaturated amides and other Michael acceptors have been the workhorses of covalent drug design, the field is actively exploring novel electrophiles to expand the chemical toolbox and refine reactivity profiles.[7][8]

This guide focuses on the dithiocarbonimidate core, a functional group of growing interest due to its unique electronic characteristics and tunable electrophilicity. We will dissect the fundamental electronic properties that govern its reactivity, provide a framework for its theoretical and experimental characterization, and discuss its potential application in the development of next-generation covalent therapies.

Section 1: Electronic Structure and the Origins of Electrophilicity

The reactivity of the dithiocarbonimidate core is a direct consequence of its electronic architecture. The central carbon atom is bonded to two sulfur atoms and a nitrogen atom, creating a planar system amenable to electron delocalization. The electrophilic character of the central carbon can be understood through its resonance contributors.

As depicted in the resonance structures below, electron density can be delocalized from the nitrogen atom and across the two sulfur atoms. The key contributor to the electrophilic nature of the central carbon is the resonance form that places a positive charge on this atom, making it susceptible to nucleophilic attack. The stability of the resulting dithiocarbamate anion leaving group further drives this reactivity.[9][10][11]

From a molecular orbital (MO) perspective, the electrophilicity is governed by the energy and localization of the Lowest Unoccupied Molecular Orbital (LUMO).[12] For a reaction with a nucleophile like the thiolate of a cysteine residue, the key interaction is between the nucleophile's Highest Occupied Molecular Orbital (HOMO) and the electrophile's LUMO. A lower energy LUMO, significantly localized on the central carbon of the dithiocarbonimidate, indicates a higher propensity for reaction.[13] Computational modeling is an indispensable tool for visualizing and quantifying these orbital characteristics.

Section 2: Quantifying Electrophilicity: A Theoretical Framework

While resonance structures provide a qualitative picture, a quantitative assessment of electrophilicity is essential for rational drug design. Conceptual Density Functional Theory (DFT) provides a powerful metric known as the global electrophilicity index (ω).[14] This index, calculated from the electronic chemical potential (μ) and chemical hardness (η), quantifies the stabilization in energy when a system acquires additional electronic charge from its environment.[1] A higher ω value corresponds to greater electrophilicity.

The parameters μ and η can be approximated from the energies of the HOMO and LUMO, calculated via quantum chemistry methods:[15]

-

μ ≈ (E_HOMO + E_LUMO) / 2

-

η ≈ E_LUMO - E_HOMO

-

ω = μ² / 2η

This theoretical approach allows for the rapid in silico screening of various dithiocarbonimidate analogues, enabling chemists to computationally predict how substitutions on the R₁ and R₂ groups will modulate the electrophilicity of the core. This pre-screening saves significant synthetic and experimental effort.

Section 3: Experimental Assessment of Thiol Reactivity

Theoretical calculations provide invaluable guidance, but experimental validation is paramount. The reactivity of an electrophilic warhead is most commonly assessed by measuring its reaction rate with a biologically relevant nucleophile. Glutathione (GSH), a tripeptide containing a cysteine residue, is the most abundant low-molecular-weight thiol in cells and serves as an excellent model for assessing thiol reactivity.[16] The Glutathione Reactivity Assay is a cornerstone for characterizing covalent warheads.[17]

The assay measures the rate at which the test compound is consumed when incubated with an excess of GSH. By monitoring the reaction over time using techniques like liquid chromatography-mass spectrometry (LC-MS), a pseudo-first-order rate constant can be determined, from which a half-life (t₁/₂) of the electrophile in the presence of GSH is calculated.[14] A shorter half-life indicates higher reactivity. This quantitative data is crucial for building structure-reactivity relationships (SRRs) and selecting candidates with an appropriate reactivity profile for further development.

Protocol: Kinetic Glutathione (GSH) Reactivity Assay

This protocol outlines a general procedure for determining the second-order rate constant of a dithiocarbonimidate with GSH.

I. Materials and Reagents:

-

Test Compound (e.g., S-Aryl Dithiocarbonimidate)

-

Reduced L-Glutathione (GSH)

-

Phosphate Buffered Saline (PBS), pH 7.4

-

Acetonitrile (ACN), HPLC grade

-

Formic Acid (FA), LC-MS grade

-

HPLC or UHPLC system coupled to a Mass Spectrometer (Q-TOF or Triple Quadrupole)

II. Methodology:

-

Stock Solution Preparation:

-

Prepare a 10 mM stock solution of the test compound in 100% DMSO.

-

Prepare a 100 mM stock solution of GSH in PBS (pH 7.4). Prepare this solution fresh before each experiment.

-

-

Reaction Setup:

-

In a microcentrifuge tube, pre-warm 980 µL of PBS (pH 7.4) to 37 °C.

-

Add 10 µL of the 100 mM GSH stock solution to the PBS for a final GSH concentration of 1 mM. Mix thoroughly.

-

To initiate the reaction, add 10 µL of the 10 mM test compound stock solution to the GSH/PBS mixture for a final compound concentration of 100 µM. Vortex immediately.

-

-

Time-Point Quenching:

-

At designated time points (e.g., 0, 2, 5, 10, 30, 60, 120 minutes), withdraw a 50 µL aliquot of the reaction mixture.

-

Immediately quench the reaction by adding the aliquot to 100 µL of cold ACN containing 0.1% FA and an internal standard. The cold organic solvent precipitates proteins and halts the reaction.

-

-

Sample Analysis (LC-MS):

-

Centrifuge the quenched samples to pellet any precipitate.

-

Transfer the supernatant to an HPLC vial.

-

Analyze the samples by LC-MS, monitoring the peak area of the parent test compound and, ideally, the formation of the GSH-adduct.

-

-

Data Analysis:

-

Normalize the peak area of the test compound at each time point to the internal standard.

-

Plot the natural logarithm of the percentage of remaining parent compound (ln[% remaining]) versus time (in seconds).

-

The slope of the resulting linear fit is the negative of the pseudo-first-order rate constant (-k_obs).

-

Calculate the second-order rate constant (k_GSH) using the equation: k_GSH = k_obs / [GSH] .

-

| Compound Series | R₁ Group | R₂ Group | GSH Half-Life (t₁/₂) (min) | k_GSH (M⁻¹s⁻¹) |

| 1a | Methyl | 4-Fluorophenyl | 120 | 0.096 |

| 1b | Methyl | 4-Chlorophenyl | 95 | 0.122 |

| 1c | Methyl | 4-Nitrophenyl | 15 | 0.770 |

| 2a | Cyclopropyl | 4-Nitrophenyl | 22 | 0.525 |

| Table 1. Example structure-reactivity relationship data for a hypothetical series of dithiocarbonimidates. Note how electron-withdrawing substituents on the aryl ring (R₂) increase reactivity (decrease half-life). |

Section 4: Application in Targeted Covalent Inhibitor Design

The true utility of understanding the dithiocarbonimidate core lies in its application as a tunable electrophilic warhead for TCIs. The goal is to design an inhibitor that first binds to its target protein non-covalently with high affinity and selectivity, positioning the dithiocarbonimidate warhead in close proximity to a nucleophilic amino acid, such as a cysteine residue.[18]

Once the inhibitor is properly oriented within the protein's binding pocket, the nucleophilic cysteine attacks the electrophilic carbon of the dithiocarbonimidate core. This results in the formation of a stable thioether bond between the inhibitor and the protein, and the displacement of the dithiocarbamate as a leaving group. This covalent modification is often irreversible, leading to a durable pharmacological effect.[4]

The tunability of the core is its key advantage. By modifying the R₁ and R₂ substituents, medicinal chemists can finely adjust the intrinsic electrophilicity. For example, adding electron-withdrawing groups to the S-aryl (R₂) moiety can increase the electrophilicity, leading to a faster reaction.[19] This allows for the optimization of a warhead that is reactive enough to label its target efficiently but not so reactive that it engages in widespread off-target reactions.

Conclusion

The dithiocarbonimidate core represents a versatile and tunable electrophilic moiety with significant potential in the field of covalent drug discovery. Its reactivity is rooted in a well-defined electronic structure, characterized by resonance delocalization that renders the central carbon susceptible to nucleophilic attack. This intrinsic electrophilicity can be quantified using both computational methods, such as the calculation of the global electrophilicity index (ω), and robust experimental procedures like the glutathione reactivity assay. By leveraging these predictive and empirical tools, drug development professionals can rationally design and optimize dithiocarbonimidate-based warheads to achieve the desired balance of reactivity and selectivity, paving the way for the development of novel and effective targeted covalent inhibitors.

References

-

Estimation of Mayr Electrophilicity with a Quantitative Structure–Property Relationship Approach Using Empirical and DFT Descriptors. The Journal of Organic Chemistry. [Link]

-

Kinetic Glutathione Chemoassay To Quantify Thiol Reactivity of Organic Electrophiles—Application to α,β-Unsaturated Ketones, Acrylates, and Propiolates. Chemical Research in Toxicology. [Link]

-

Global Electrophilicity. Rowan. [Link]

-

Automated quantum chemistry for estimating nucleophilicity and electrophilicity with applications to retrosynthesis and covalent inhibitors. Digital Discovery. [Link]

-

Formula for the calculation of electrophilicity index (ω) from chemical... ResearchGate. [Link]

-

Covalent Warheads Targeting Cysteine Residue: The Promising Approach in Drug Development. PMC. [Link]

-

Refining covalent warhead reactivity: A new look at GSH reactivity assays. X-Chem. [Link]

-

GSH Reactivity Assay. Domainex. [Link]

-

Resonance structure of the dithiocarbamate anion(ii)[20]. ResearchGate. [Link]

-

Resonance structure of dithiocarbamate. ResearchGate. [Link]

-

Recent advances in the development of covalent inhibitors. PMC. [Link]

-

Covalent drug discovery exploiting the new warheads. Kyushu University. [Link]

-

Strategies for the synthesis of S‐aryl dithiocarbamates. ResearchGate. [Link]

-

Emerging and Re-emerging Warheads for Targeted Covalent Inhibitors: An Update. MDPI. [Link]

-

Scheme 2. Resonance structures of the dithiocarbamate moiety. ResearchGate. [Link]

-

Dithiocarbamate resonance structures. ResearchGate. [Link]

-

Draw all possible resonance structures for each of these compounds. YouTube. [Link]

-

Nucleophilic covalent ligand discovery for the cysteine redoxome. ChemRxiv. [Link]

-

A Perspective on Covalent Inhibitors: Research and Development Trends of Warheads and Targets. ChemRxiv. [Link]

-

Reactive Metabolite Assessment. Cyprotex. [Link]

-

Nucleophilic covalent ligand discovery for the cysteine redoxome. PMC. [Link]

-

Chemical proteomic identification of functional cysteines with atypical electrophile reactivities. PMC. [Link]

-

Reactive metabolite (glutathione trapping (GSH), liver microsomes, human). Eurofins. [Link]

-

Scalable Thiol Reactivity Profiling Identifies Azetidinyl Oxadiazoles as Cysteine-targeting Electrophiles. PMC. [Link]

-

Reactive chemistry for covalent probe and therapeutic development. PMC. [Link]

-

Methods for the determination and quantification of the reactive thiol proteome. PMC. [Link]

-

Multicomponent Synthesis of Biologically Relevant S-Aryl Dithiocarbamates Using Diaryliodonium Salts. Organic Letters. [Link]

-

9.5 Molecular Orbital Theory (MO Theory) Simplified. YouTube. [Link]

-

Synthesis and Reactivity of Fluorinated Dithiocarboxylates to Prepare Thioamides—Effective Access to a 4-Styrenylthioamide-Cinchona Alkaloid Monomer. MDPI. [Link]

-

Bioactive S‐aryl dithiocarbamate skeleton. ResearchGate. [Link]

-

Assays for Thiols and Modifications - Measuring Oxidants and Oxidative Stress in Biological Systems. NCBI. [Link]

-

Multicomponent Synthesis of Biologically Relevant S-Aryl Dithiocarbamates Using Diaryliodonium Salts. PubMed. [Link]

-

Molecular Orbitals in Diatomic Molecules. YouTube. [Link]

-

Molecular Orbital Theory | Bonding vs Antibonding | Organic Chemistry 1.4. YouTube. [Link]

-

A Highly Efficient, Catalyst-Free Synthesis of S-Alkyl/aryl Dithiocarbamate Derivatives under Green Conditions and Evaluation of their Biological Activity. ResearchGate. [Link]

-

Quantification of Thiols and Disulfides. PMC. [Link]

-

Fluorescence-based detection of thiols in vitro and in vivo using dithiol probes. PubMed. [Link]

-

Molecular Orbital Theory for Heteronuclear Diatomic Molecules (Pt 4). YouTube. [Link]

-

Molecular orbital diagrams of the homonuclear diatomic molecules of the second row, part 2. YouTube. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Automated quantum chemistry for estimating nucleophilicity and electrophilicity with applications to retrosynthesis and covalent inhibitors - Digital Discovery (RSC Publishing) DOI:10.1039/D3DD00224A [pubs.rsc.org]

- 3. echemi.com [echemi.com]

- 4. Covalent Warheads Targeting Cysteine Residue: The Promising Approach in Drug Development - PMC [pmc.ncbi.nlm.nih.gov]

- 5. chemrxiv.org [chemrxiv.org]

- 6. kyushu-u.elsevierpure.com [kyushu-u.elsevierpure.com]

- 7. Recent advances in the development of covalent inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. youtube.com [youtube.com]

- 13. m.youtube.com [m.youtube.com]

- 14. Refining covalent warhead reactivity: A new look at GSH reactivity assays - X-Chem [x-chemrx.com]

- 15. pubs.acs.org [pubs.acs.org]

- 16. pubs.acs.org [pubs.acs.org]

- 17. GSH Reactivity Assay | Domainex [domainex.co.uk]

- 18. Global Electrophilicity | Rowan [rowansci.com]

- 19. pubs.acs.org [pubs.acs.org]

- 20. researchgate.net [researchgate.net]

A Comparative Analysis of Benzyl vs. Methyl Esters in Cyanocarbonimidodithioate Chemistry: A Technical Guide for Drug Development Professionals

Introduction: The Versatile Cyanocarbonimidodithioate Scaffold

Cyanocarbonimidodithioates are a class of organic compounds characterized by the (NC-N=C(SR)2) functional group. These molecules have garnered significant attention in synthetic and medicinal chemistry due to their unique reactivity and versatility as building blocks for a wide array of nitrogen- and sulfur-containing heterocycles.[1] The reactivity of the cyanocarbonimidodithioate core is significantly influenced by the nature of the S-alkyl or S-aryl substituents. This guide provides an in-depth technical comparison of two of the most common variants: the S,S-dimethyl and S,S-dibenzyl esters of cyanocarbonimidodithioic acid. Understanding the nuanced differences in their synthesis, stability, reactivity, and applications is paramount for researchers, scientists, and drug development professionals seeking to leverage these powerful synthetic intermediates.

Core Structural and Electronic Properties: A Tale of Two Esters

The fundamental difference between the methyl and benzyl esters lies in the electronic and steric properties of the respective groups attached to the sulfur atoms.

-

S,S-Dimethyl Cyanocarbonimidodithioate: The methyl groups are small and electron-donating through induction. This results in a relatively electron-rich central carbon atom.

-

S,S-Dibenzyl Cyanocarbonimidodithioate: The benzyl groups are bulkier and can participate in resonance, potentially withdrawing electron density from the sulfur atoms and influencing the overall electronic nature of the molecule. The benzylic protons also offer additional sites for reactivity.

These intrinsic differences have profound implications for the stability, reactivity, and ultimate utility of these reagents in organic synthesis.

Synthesis and Physicochemical Properties: A Comparative Overview

The synthesis of both S,S-dimethyl and S,S-dibenzyl cyanocarbonimidodithioates generally proceeds via the reaction of cyanamide with carbon disulfide in the presence of a base, followed by alkylation with the corresponding halide.

Experimental Protocol: Synthesis of S,S-Dimethyl Cyanocarbonimidodithioate

A well-established method for the synthesis of S,S-dimethyl cyanocarbonimidodithioate is as follows:

-

Formation of the Dipotassium Salt: A solution of cyanamide in water is treated with two equivalents of potassium hydroxide.

-

Reaction with Carbon Disulfide: Carbon disulfide is added to the basic cyanamide solution, and the mixture is stirred until the carbon disulfide dissolves completely.

-

Alkylation: Two equivalents of methyl iodide are added to the reaction mixture, which is then stirred overnight.

-

Isolation: The resulting precipitate is filtered, washed with water, and dried to afford S,S-dimethyl cyanocarbonimidodithioate.

Anticipated Protocol: Synthesis of S,S-Dibenzyl Cyanocarbonimidodithioate